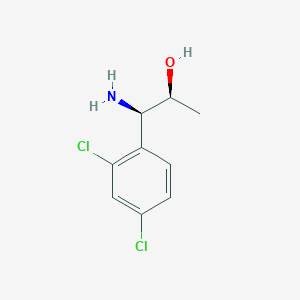![molecular formula C10H12F3NO2 B13045873 (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL: is a chiral compound featuring a trifluoromethoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key steps include reductive amination and subsequent reduction. The reductive amination is carried out using a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired chiral compound with high enantiomeric purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it valuable in biochemical research.
Protein Interaction: It can be used to study protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s chiral nature and functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacokinetics: Research on its pharmacokinetic properties can provide insights into its absorption, distribution, metabolism, and excretion.
Industry:
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Materials Science: It may find applications in materials science, particularly in the design of fluorinated materials with unique properties.
作用机制
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(fluoromethoxy)phenyl]propan-2-OL
Comparison:
- Trifluoromethoxy vs. Difluoromethoxy: The trifluoromethoxy group provides greater electron-withdrawing effects compared to the difluoromethoxy group, potentially leading to higher reactivity and binding affinity.
- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group introduces both electron-withdrawing and steric effects, whereas the trifluoromethyl group primarily provides electron-withdrawing effects.
- Trifluoromethoxy vs. Fluoromethoxy: The trifluoromethoxy group offers enhanced stability and lipophilicity compared to the fluoromethoxy group, making it more suitable for certain applications.
属性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI 键 |
NLUVRNHIPQPEQO-MUWHJKNJSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

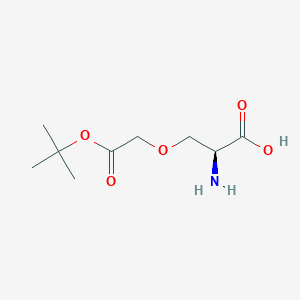
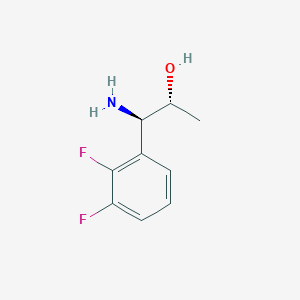
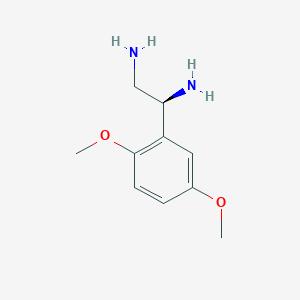
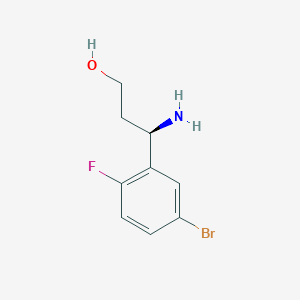
![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045862.png)
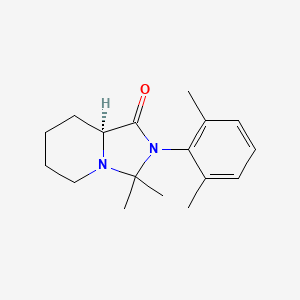
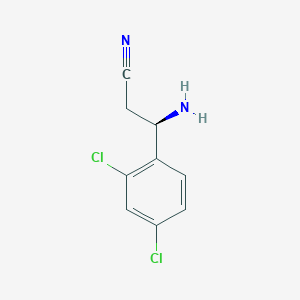
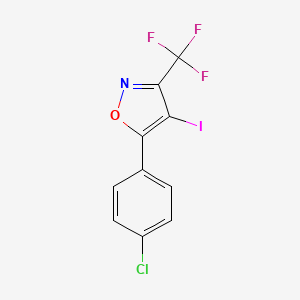
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)

